- Palladium-Catalyzed, Enantioselective Heine Reaction, ACS Catalysis, 2016, 6(7), 4694-4698

Cas no 90607-21-9 (5-tert-butyl-1,2-oxazole-3-carboxylic acid)

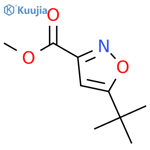

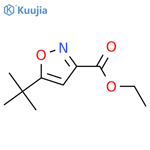

90607-21-9 structure

Produktname:5-tert-butyl-1,2-oxazole-3-carboxylic acid

CAS-Nr.:90607-21-9

MF:C8H11NO3

MW:169.177842378616

MDL:MFCD07377301

CID:798513

5-tert-butyl-1,2-oxazole-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-(tert-Butyl)isoxazole-3-carboxylic acid

- 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-

- 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)

- 5-tert-Butyl-3-isoxazolecarboxylic acid

- 5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID

- 5-tert-Butylisoxazole-3-carboxylic acid

- 5-tert-butyl-1,2-oxazole-3-carboxylic acid

- 5-T-Butyl-Isoxazole-3-Carboxylic Acid

- 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-

- ARONIS23805

- GBFOGDDBEDQGJW-UHFFFAOYSA-N

- STK894045

- SBB076516

- BBL021334

- MCUL

- 3-Isoxazolecarboxylic acid, 5-tert-butyl- (7CI)

- 5-(1,1-Dimethylethyl)-3-isoxazolecarboxylic acid (ACI)

-

- MDL: MFCD07377301

- Inchi: 1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11)

- InChI-Schlüssel: GBFOGDDBEDQGJW-UHFFFAOYSA-N

- Lächelt: O=C(C1C=C(C(C)(C)C)ON=1)O

Berechnete Eigenschaften

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 2

- Komplexität: 185

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: nichts

- XLogP3: 2

- Topologische Polaroberfläche: 63.3

5-tert-butyl-1,2-oxazole-3-carboxylic acid Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Gefahrenklasse:IRRITANT

- Lagerzustand:Sealed in dry,Room Temperature

5-tert-butyl-1,2-oxazole-3-carboxylic acid Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-91358-2.5g |

5-tert-butyl-1,2-oxazole-3-carboxylic acid |

90607-21-9 | 95.0% | 2.5g |

$73.0 | 2025-03-21 | |

| Enamine | EN300-91358-10.0g |

5-tert-butyl-1,2-oxazole-3-carboxylic acid |

90607-21-9 | 95.0% | 10.0g |

$294.0 | 2025-03-21 | |

| Ambeed | A169781-100mg |

5-(tert-Butyl)isoxazole-3-carboxylic acid |

90607-21-9 | 95% | 100mg |

$11.0 | 2025-02-21 | |

| Enamine | EN300-91358-0.1g |

5-tert-butyl-1,2-oxazole-3-carboxylic acid |

90607-21-9 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-91358-0.5g |

5-tert-butyl-1,2-oxazole-3-carboxylic acid |

90607-21-9 | 95.0% | 0.5g |

$28.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054615-1g |

5-tert-butyl-1,2-oxazole-3-carboxylic acid |

90607-21-9 | 1g |

2421.0CNY | 2021-07-12 | ||

| Life Chemicals | F1967-0232-10g |

5-tert-butyl-1,2-oxazole-3-carboxylic acid |

90607-21-9 | 95%+ | 10g |

$681.0 | 2023-09-06 | |

| Apollo Scientific | OR905958-1g |

5-tert-Butylisoxazole-3-carboxylic acid |

90607-21-9 | 97% | 1g |

£66.00 | 2024-05-24 | |

| Chemenu | CM190966-1g |

5-tert-Butyl-3-isoxazolecarboxylic acid |

90607-21-9 | 95% | 1g |

$156 | 2021-08-05 | |

| Life Chemicals | F1967-0232-1g |

5-tert-butyl-1,2-oxazole-3-carboxylic acid |

90607-21-9 | 95%+ | 1g |

$149.0 | 2023-09-06 |

5-tert-butyl-1,2-oxazole-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Sodium sulfate Solvents: Water ; cooled

1.2 Reagents: Sodium sulfate Solvents: Water ; cooled

Referenz

- Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists, Journal of Medicinal Chemistry, 2015, 58(15), 6033-6047

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 1 h, rt

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfate Solvents: Water ; 0 °C

Referenz

- Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation, European Journal of Medicinal Chemistry, 2018, 151, 450-461

5-tert-butyl-1,2-oxazole-3-carboxylic acid Raw materials

5-tert-butyl-1,2-oxazole-3-carboxylic acid Preparation Products

5-tert-butyl-1,2-oxazole-3-carboxylic acid Verwandte Literatur

-

2. Book reviews

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

90607-21-9 (5-tert-butyl-1,2-oxazole-3-carboxylic acid) Verwandte Produkte

- 52320-59-9(5-Ethylisoxazole-3-carboxylic Acid)

- 517870-22-3(Methyl 5-(tert-Butyl)isoxazole-3-carboxylate)

- 110256-15-0(5-cyclopropyl-1,2-oxazole-3-carboxylic acid)

- 89776-74-9(5-(propan-2-yl)-1,2-oxazole-3-carboxylic acid)

- 947614-96-2(4-(2-bromo-5-chlorophenyl)butanoic acid)

- 1213219-15-8((1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine)

- 2155651-94-6(4-methyl-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde)

- 1352488-30-2(sec-Butyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)

- 1448139-12-5((2E)-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-3-(3,4-dimethoxyphenyl)prop-2-enamide)

- 885276-63-1(2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane)

Empfohlene Lieferanten

atkchemica

(CAS:90607-21-9)5-tert-butyl-1,2-oxazole-3-carboxylic acid

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:90607-21-9)5-tert-butyl-1,2-oxazole-3-carboxylic acid

Reinheit:99%/99%

Menge:5g/10g

Preis ($):291.0/536.0